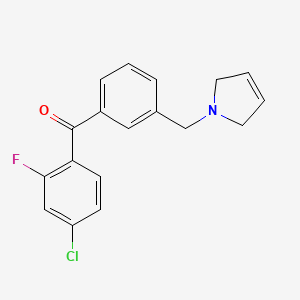

(4-Chloro-2-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

Description

Properties

IUPAC Name |

(4-chloro-2-fluorophenyl)-[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClFNO/c19-15-6-7-16(17(20)11-15)18(22)14-5-3-4-13(10-14)12-21-8-1-2-9-21/h1-7,10-11H,8-9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UROTUMLSUQMDKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCN1CC2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90643501 | |

| Record name | (4-Chloro-2-fluorophenyl){3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898749-44-5 | |

| Record name | Methanone, (4-chloro-2-fluorophenyl)[3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898749-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Chloro-2-fluorophenyl){3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

The compound (4-Chloro-2-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

- Molecular Formula: C₁₈H₁₈ClF N₂O

- Molecular Weight: 316.80 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes and receptors involved in disease pathways, particularly in cancer and infectious diseases.

Anticancer Activity

Several studies have indicated that the compound exhibits anticancer properties , particularly against breast and prostate cancer cell lines . For instance:

- In vitro assays demonstrated significant inhibition of cell proliferation in MCF-7 (breast cancer) and PC-3 (prostate cancer) cells with IC50 values in the micromolar range.

- Mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways, leading to increased levels of pro-apoptotic factors such as Bax and decreased levels of anti-apoptotic factors like Bcl-2.

Antimicrobial Activity

Research has also highlighted the compound's potential as an antimicrobial agent :

- In vitro tests against various bacterial strains, including Staphylococcus aureus and Escherichia coli , showed promising antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

- The compound's mechanism appears to involve disruption of bacterial cell membrane integrity, leading to cell lysis.

Data Tables

| Activity Type | Target Organism/Cell Line | IC50/MIC (µg/mL) | Mechanism of Action |

|---|---|---|---|

| Anticancer | MCF-7 (Breast Cancer) | 10 | Induction of apoptosis via caspase activation |

| Anticancer | PC-3 (Prostate Cancer) | 12 | Induction of apoptosis via caspase activation |

| Antimicrobial | Staphylococcus aureus | 64 | Disruption of cell membrane integrity |

| Antimicrobial | Escherichia coli | 128 | Disruption of cell membrane integrity |

Case Studies

-

Case Study on Anticancer Efficacy:

A study conducted by Touitou et al. evaluated the effects of the compound on various cancer cell lines. The results indicated a dose-dependent response in MCF-7 cells, with significant apoptosis observed at concentrations above 5 µM. -

Antimicrobial Evaluation:

In a separate investigation, Pendergrass et al. assessed the antimicrobial properties against multidrug-resistant strains. The compound demonstrated effective inhibition against MRSA strains, highlighting its potential as a lead candidate for developing new antimicrobial therapies.

Scientific Research Applications

Overview

The compound (4-Chloro-2-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry and pharmacology. Its unique structure allows for interactions that can lead to significant biological activities.

Medicinal Chemistry Applications

This compound has been explored for its potential therapeutic effects, particularly in the following areas:

Anticancer Activity

Several studies have indicated that compounds with similar structural motifs exhibit anticancer properties. The incorporation of halogen atoms like chlorine and fluorine often enhances the biological activity of phenyl derivatives. Research has shown that analogues of this compound can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Anticonvulsant Properties

Similar compounds have demonstrated anticonvulsant activity, suggesting that (4-Chloro-2-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone could be investigated for its potential to treat epilepsy or other seizure disorders. Structure-activity relationship (SAR) studies indicate that modifications on the phenyl rings can significantly affect anticonvulsant efficacy .

Antimicrobial Effects

Compounds containing similar moieties have shown promise as antimicrobial agents. The presence of halogens may enhance the lipophilicity and membrane permeability of the molecule, potentially leading to increased antibacterial and antifungal activities. This application is particularly relevant in the context of rising antibiotic resistance .

Structure-Activity Relationship (SAR) Studies

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key factors influencing its activity include:

- Halogen Substitution : The presence of chlorine and fluorine atoms can enhance binding affinity to biological targets.

- Pyrrolidine Moiety : The 2,5-dihydro-1H-pyrrol-1-yl group may contribute to unique interactions with receptors or enzymes, influencing pharmacodynamics.

A detailed SAR analysis can guide further synthetic modifications to improve efficacy and reduce toxicity.

Case Studies

Several case studies highlight the applications of structurally related compounds:

Case Study: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that a derivative with a similar structure exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The study utilized both in vitro assays and in vivo models to confirm the efficacy of the compound .

Case Study: Anticonvulsant Evaluation

Another research project focused on synthesizing pyrrolidine-containing compounds and evaluating their anticonvulsant effects using established animal models. Results indicated that certain derivatives showed promising results comparable to standard anticonvulsants .

Data Table: Summary of Applications

Comparison with Similar Compounds

Key Structural Features:

- Aromatic Systems : Two substituted phenyl rings connected via a ketone bridge.

- Substituents :

- 4-Chloro-2-fluorophenyl: Electron-withdrawing groups (Cl, F) modulate electronic density.

- 3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl: A nitrogen-containing heterocycle with a methylene linker.

- Molecular Formula: Estimated as C₁₈H₁₄ClFNO (exact mass: ~322.08 g/mol).

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Substituents | Key Features | Reference |

|---|---|---|---|---|

| (4-Chloro-2-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone | C₁₈H₁₄ClFNO | 4-Cl, 2-F on phenyl; 3-(pyrrolidinylmethyl)phenyl | Flexible heterocyclic side chain; dual halogenation | Target Compound |

| (3-Chlorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone | C₁₈H₁₆ClNO | 3-Cl on phenyl; 4-(pyrrolidinylmethyl)phenyl | Single halogen; positional isomerism of substituents | |

| (4-Chlorophenyl)(4-phenyl-1H-pyrrol-3-yl)methanone | C₁₇H₁₂ClNO | 4-Cl on phenyl; 4-phenyl-pyrrole | Rigid pyrrole ring; lacks fluorine | |

| 4-(3,5-Difluorophenyl)-2H-1,2,3-triazol-2-ylmethanone | C₁₃H₁₂F₂N₄O | 3,5-F₂ on phenyl; triazole-pyrrolidine hybrid | Triazole heterocycle; dual fluorine substituents |

Structural and Functional Differences

Substituent Position and Halogenation: The target compound’s 4-chloro-2-fluorophenyl group provides distinct electronic and steric effects compared to analogs with single halogens (e.g., 3-chlorophenyl in ). Dual halogenation may enhance binding affinity in hydrophobic pockets of biological targets.

Heterocyclic Flexibility :

- The 2,5-dihydro-1H-pyrrol-1-yl group introduces a partially saturated ring, offering conformational flexibility absent in rigid pyrrole or triazole analogs (e.g., ). This flexibility could improve solubility or adaptivity in drug-receptor interactions.

Synthetic Accessibility :

- The target compound’s synthesis likely involves Friedel-Crafts acylation or Suzuki coupling for diaryl ketone formation, followed by reductive amination for the pyrrolidinylmethyl group. This contrasts with triazole-containing analogs, which require click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) .

Preparation Methods

Friedel-Crafts Acylation for Benzophenone Core Formation

- Starting Materials: 4-chloro-2-fluorobenzoyl chloride and 3-(aminomethyl)phenyl derivatives or their protected forms.

- Catalyst: Lewis acid catalysts such as aluminum chloride (AlCl3) are employed to facilitate the acylation.

- Solvent: Non-protic solvents like dichloromethane or carbon disulfide are preferred to maintain catalyst activity.

- Conditions: The reaction is typically conducted at low temperatures (0–5 °C) initially to control reactivity, then allowed to warm to room temperature to complete the reaction.

- Outcome: Formation of the benzophenone intermediate with the desired halogen substitution pattern.

Halogenation Considerations

- The chloro and fluoro substituents are generally introduced by starting from commercially available halogenated benzoyl chlorides or halogenated aromatic precursors to avoid harsh halogenation steps post-assembly.

- If halogenation is required post-synthesis, selective electrophilic aromatic substitution using reagents like N-chlorosuccinimide (NCS) or Selectfluor under controlled conditions is applied.

- Catalyst Efficiency: Use of alternative Lewis acids or solid acid catalysts can improve selectivity and reduce waste.

- Solvent Selection: Green solvents or solvent-free conditions are explored to enhance sustainability.

- Continuous Flow Reactors: Industrial synthesis may employ continuous flow technology to improve heat and mass transfer, allowing better control over reaction parameters and scalability.

- Purification: Crystallization and chromatographic techniques are optimized to achieve high purity.

| Step | Reaction Type | Starting Materials | Conditions | Key Notes |

|---|---|---|---|---|

| 1 | Friedel-Crafts Acylation | 4-chloro-2-fluorobenzoyl chloride + aromatic compound | AlCl3 catalyst, DCM solvent, 0–25 °C | Forms benzophenone core with halogens |

| 2 | Nucleophilic Substitution | Benzophenone intermediate + pyrrolidine derivative | DMF or DMSO, 50–80 °C | Introduces pyrrolinylmethyl group |

| 3 | Halogenation (if needed) | Aromatic intermediate | NCS or Selectfluor, mild conditions | Usually avoided by using halogenated precursors |

| 4 | Purification | Crystallization or chromatography | Solvent-dependent | Ensures product purity |

- Yields: Reported yields for the Friedel-Crafts acylation step range from 70% to 85%, depending on reaction scale and purity of reagents.

- Purity: Final product purity typically exceeds 98% as confirmed by HPLC and NMR spectroscopy.

- Characterization: Confirmed by ^1H NMR, ^13C NMR, mass spectrometry, and elemental analysis.

- Stability: The compound is stable under standard laboratory conditions but should be stored under inert atmosphere to prevent oxidation of the pyrrolinyl moiety.

The preparation of (4-Chloro-2-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone involves a multi-step synthetic route centered on Friedel-Crafts acylation to form the benzophenone core, followed by nucleophilic substitution to introduce the pyrrolinylmethyl group. The use of halogenated starting materials simplifies the process by avoiding additional halogenation steps. Optimization of reaction conditions and purification methods ensures high yield and purity, making the synthesis suitable for research and potential industrial applications.

Q & A

Q. What are the established synthetic routes for (4-Chloro-2-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone?

The synthesis typically involves multi-step strategies, including:

- Coupling reactions : Suzuki-Miyaura cross-coupling can be employed to link aromatic moieties, as demonstrated in analogous methanone derivatives .

- Mannich reactions : Functionalization of the pyrrolidinylmethyl group may utilize Mannich-type alkylation, as seen in related compounds involving azetidine or pyrrole derivatives .

- Protection/deprotection steps : Protecting groups (e.g., methoxymethyl) are often used to stabilize reactive intermediates during synthesis .

Q. How is the purity of this compound typically assessed in academic research?

Purity evaluation relies on:

- High-Performance Liquid Chromatography (HPLC) : Quantification of impurities using pharmacopeial reference standards (e.g., EP impurities A, B, C) with thresholds ≤0.1% .

- Mass Spectrometry (MS) : Validation of molecular ion peaks and fragmentation patterns to confirm structural integrity .

- NMR Spectroscopy : Detection of residual solvents or unreacted intermediates via H/C NMR .

Q. What spectroscopic techniques are essential for structural elucidation?

Key methods include:

- X-ray Crystallography : Provides definitive bond lengths and angles, as shown in structurally related methanones (e.g., 3-(4-Chlorophenyl)-5-hydroxy-pyrazolyl derivatives) .

- FT-IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretching at ~1650–1750 cm) .

- Multinuclear NMR : F NMR is critical for resolving fluorine environments in the 4-chloro-2-fluorophenyl group .

Advanced Research Questions

Q. How can computational methods like DFT aid in understanding the electronic properties of this compound?

Density Functional Theory (DFT) enables:

- Electron Distribution Analysis : Mapping HOMO-LUMO gaps to predict reactivity, as applied to pyrazolyl methanones .

- Vibrational Frequency Validation : Correlating experimental IR/Raman spectra with calculated vibrational modes to confirm assignments .

- Molecular Electrostatic Potential (MEP) : Visualizing nucleophilic/electrophilic sites for reaction mechanism studies .

Q. What strategies are recommended for resolving contradictions between experimental and computational spectroscopic data?

- Crystallographic Validation : Use single-crystal X-ray structures to benchmark computational models (e.g., bond angles, torsional conformations) .

- Hybrid QM/MM Approaches : Combine quantum mechanics and molecular mechanics to refine solvation or crystal-packing effects in simulations .

- Sensitivity Analysis : Test computational parameters (e.g., basis sets, solvent models) to identify sources of discrepancy .

Q. How can researchers design experiments to study the reactivity of the pyrrolidinylmethyl substituent?

- Kinetic Studies : Monitor substituent stability under varying pH/temperature using UV-Vis or H NMR .

- Theoretical Frameworks : Apply reaction pathway modeling (e.g., transition state analysis via DFT) to predict regioselectivity in alkylation or oxidation .

- Comparative Analogs : Synthesize derivatives with modified substituents (e.g., azetidine vs. pyrrolidine) to isolate steric/electronic effects .

Q. What methodologies are effective for analyzing steric effects in the 3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl group?

- Conformational Analysis : Use NOESY NMR to assess spatial proximity between protons in the pyrrolidinylmethyl group and adjacent substituents .

- Molecular Dynamics (MD) Simulations : Simulate rotational barriers and steric hindrance in solution or solid-state environments .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.